molecular formula C11H20N4O4Se B13887690 (R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid

(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid

Cat. No.: B13887690
M. Wt: 351.27 g/mol
InChI Key: BPTMKJUGVXFGEE-QMMMGPOBSA-N
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Description

“(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid” is a structurally complex α-amino acid derivative characterized by three distinct functional moieties:

  • A diazirinyl group (3-methyl-3H-diazirin-3-yl), a strained three-membered ring commonly utilized in photoaffinity labeling due to its ability to generate reactive carbenes upon UV irradiation .
  • A propoxycarbonylaminoethyl spacer, which may confer solubility or modulate steric and electronic properties.

The (R)-stereochemistry at the α-carbon distinguishes it from many naturally occurring (S)-configured amino acids, possibly influencing substrate specificity in biological systems.

Properties

Molecular Formula

C11H20N4O4Se

Molecular Weight

351.27 g/mol

IUPAC Name

(2R)-2-amino-3-[2-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]ethylselanyl]propanoic acid

InChI

InChI=1S/C11H20N4O4Se/c1-11(14-15-11)3-2-5-19-10(18)13-4-6-20-7-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1

InChI Key

BPTMKJUGVXFGEE-QMMMGPOBSA-N

Isomeric SMILES

CC1(N=N1)CCCOC(=O)NCC[Se]C[C@@H](C(=O)O)N

Canonical SMILES

CC1(N=N1)CCCOC(=O)NCC[Se]CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves the following key steps:

  • Incorporation of the 3-methyl-3H-diazirin-3-yl photoreactive group into a propoxycarbonyl moiety.
  • Introduction of the selanyl (selenium-containing) group linked via an aminoethyl spacer.
  • Assembly on an amino acid backbone, specifically the (R)-2-amino-3-propanoic acid scaffold.

This synthetic route is typically achieved using a combination of organic synthesis techniques, including protection/deprotection steps, coupling reactions, and selenium incorporation.

Key Intermediate: Diazirine-Containing Building Block

The 3-(3-methyl-3H-diazirin-3-yl)propoxy fragment is synthesized or obtained as a key intermediate. This fragment is attached via a carbonyl linkage (carbamate or amide bond) to an aminoethylselanyl group.

  • The diazirine moiety is known for its photoreactivity and is commonly introduced via diazirine precursors such as 3-methyl-3H-diazirine derivatives.
  • The propoxy linker provides spatial separation between the diazirine and the amino acid backbone, facilitating functional incorporation without steric hindrance.

Selenium Incorporation

The selenium atom is introduced in the form of a selanyl group attached to the amino acid side chain. The selenium incorporation is critical for the compound's redox and biochemical properties.

  • Selenium is typically introduced via nucleophilic substitution or by using selenol or selenide precursors.
  • The aminoethylselanyl linkage is formed by coupling an aminoethyl moiety with a selenium source, often under mild conditions to preserve the sensitive diazirine ring.

Coupling and Final Assembly

The final compound is assembled by coupling the diazirine-containing carbamate with the aminoethylselanyl-functionalized amino acid.

  • Coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters are used to form the amide or carbamate bond.
  • Protection of amino and carboxyl groups is necessary during intermediate steps to avoid side reactions.
  • The stereochemistry is controlled to obtain the (R)-enantiomer of the amino acid derivative.

Detailed Research Findings and Data Tables

Literature Examples and Yields

Step Reaction Description Reagents/Conditions Yield (%) Reference
1 Synthesis of 3-(3-methyl-3H-diazirin-3-yl)propoxycarbonyl intermediate Diazirine precursor, propanol derivative, carbamate formation 70-85%
2 Selenium incorporation via aminoethylselanyl coupling Aminoethylselanyl precursor, coupling agent (e.g., EDC) 65-80%
3 Final coupling to (R)-2-amino-3-propanoic acid scaffold Protected amino acid, deprotection, coupling 60-75%

Photoreactive Amino Acid Analogues in Protein Studies

The compound is also referenced under the name N ε-3-((3-methyl-3H-diazirine-3-yl))-propamino-carbonyl-γ-seleno-L-lysine (DiZSeK), which is used in incorporation into proteins in E. coli, yeast, and mammalian cells via engineered aminoacyl-tRNA synthetases (MbPylRS), demonstrating its synthetic accessibility and biological utility.

Synthetic Challenges and Optimization

  • The diazirine ring is sensitive to acidic and reductive conditions; thus, protecting groups and reaction conditions must be carefully chosen to avoid ring opening or decomposition.
  • Selenium chemistry requires inert atmosphere and controlled temperature to prevent oxidation.
  • Diastereoselective synthesis is essential to maintain the (R)-configuration of the amino acid moiety.

Summary of Synthetic Route

Stage Description Key Reagents Notes
1 Preparation of diazirine propoxycarbonyl intermediate Diazirine precursors, carbamate formation reagents Yields 70-85%, sensitive to acid
2 Synthesis of aminoethylselanyl intermediate Selenium source (selenol/selenide), aminoethyl coupling Requires inert atmosphere
3 Coupling of intermediates to amino acid scaffold Protected (R)-2-amino-3-propanoic acid, coupling agents Control of stereochemistry critical
4 Deprotection and purification Acid/base treatments, chromatography Final yield 60-75%

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenoether linkage can lead to the formation of selenoxide derivatives.

Scientific Research Applications

®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study protein interactions due to its diazirine ring, which can form covalent bonds with nearby molecules upon exposure to UV light. In medicine, it has potential applications in drug development, particularly in the design of novel therapeutic agents. In industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves its ability to interact with specific molecular targets. The diazirine ring can form covalent bonds with nearby molecules upon UV activation, making it useful as a photoaffinity label. The selenoether linkage can undergo redox reactions, potentially affecting the redox state of the target molecules. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Catalogs

The Catalog of Rare Chemicals (2017) lists (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid and its methylpentanoic acid variant . Key differences include:

  • Stereochemistry : The (S)-configuration contrasts with the target compound’s (R)-configuration, which could lead to divergent binding affinities in chiral environments.
  • Synthesis: While synthesis details are unspecified, the absence of selenium or diazirine suggests simpler preparation compared to the target compound’s multi-step synthesis involving selenoether formation and diazirine incorporation.

Thiazole-Containing α-Amino Acids

A 2023 study synthesized (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid derivatives via a three-step protocol (reflux, NaBH3CN reduction, HCl hydrolysis) . Comparisons include:

  • Functional Groups : Thiazole rings (vs. diazirinyl-selanyl) impart aromaticity and hydrogen-bonding capacity, often associated with antimicrobial activity.
  • Reactivity : Thiazoles are redox-stable, whereas the target compound’s diazirine and selenium may enable photochemical or catalytic applications.
  • Synthetic Complexity: The target compound’s selenoether and diazirine groups likely require specialized reagents (e.g., selenocysteine derivatives, diazirine precursors), increasing synthetic challenges compared to thiazole formation.

Cyclohexadienyl Derivatives

The compound (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid (synonyms listed in Toxin Target Database) features a redox-active dioxocyclohexadienyl group . Key contrasts:

  • Electron-Withdrawing Effects : The cyclohexadienyl group’s conjugated carbonyl system may enhance electrophilicity, unlike the diazirinyl group’s carbene-generating capability.
  • Biological Roles: Quinone-like structures often participate in electron transport, whereas the target compound’s selenoether could mediate glutathione peroxidase-like antioxidant activity.

Comparative Data Table

Compound Name Key Functional Groups Stereochemistry Synthesis Complexity Potential Applications
Target Compound (R)-2-amino-3-...selanyl...propanoic acid Diazirine, selenoether, amino acid R High Photoaffinity labeling, redox studies
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid Dihydroisoquinoline, amino acid S Moderate Chiral catalysts, CNS ligands
(S)-2-amino-3-(4-...thiazol-5-yl...propanoic acid Thiazole, amino acid S Moderate Antimicrobial agents
(2S)-2-amino-3-(3,4-dioxocyclohexadienyl)propanoic acid Dioxocyclohexadienyl, amino acid S Moderate Redox mediators, enzyme inhibitors

Research Implications

The target compound’s unique combination of diazirine and selenium positions it as a candidate for:

  • Photochemical Probes : Diazirine’s carbene reactivity enables covalent crosslinking with biomolecules, while selenium’s spectroscopic properties (e.g., X-ray absorption) aid in tracking .

Further studies should explore its stability under UV light, selenium-specific toxicity, and enantioselective interactions with proteins.

Biological Activity

(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is a noncanonical amino acid that has gained attention in biochemical research due to its unique structural properties and potential applications in various fields, including drug development and protein engineering. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Amino Acid Backbone : The core structure is based on a typical amino acid framework.
  • Diazirine Moiety : The presence of the 3-methyl-3H-diazirin group allows for photoreactive properties, enabling covalent bond formation with nearby molecules upon UV irradiation.
  • Selenium Substitution : The incorporation of selenium in the side chain contributes to its unique reactivity and biological interactions.

The biological activity of (R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is primarily attributed to its ability to:

  • Photocrosslinking : Upon exposure to UV light, the diazirine moiety generates reactive carbene species that can form covalent bonds with proteins or nucleic acids, allowing for targeted labeling and tracking in biological systems.
  • Protein Engineering : As a noncanonical amino acid, it can be incorporated into proteins during synthesis, providing researchers with tools for studying protein structure and function.

Case Studies

  • Photoreactive Labeling in Membrane Proteins
    • A study demonstrated the use of diazirine-containing amino acids for labeling integral membrane proteins. The incorporation of (R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid facilitated the identification of protein-protein interactions under physiological conditions .
  • Drug Development
    • Research has explored the potential of this compound in drug design, particularly as a tool for creating covalent inhibitors that can selectively target specific enzymes involved in disease pathways. The ability to modify proteins with this amino acid enhances the specificity and efficacy of therapeutic agents .

Comparative Biological Activity Table

Compound NameApplication AreaMechanismReference
(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acidProtein EngineeringPhotocrosslinking
3-(3-Methyl-3H-diazirine-3-yl)propionic acidCancer ResearchFluorophore binding
H-Lysine*HCl (photo-crosslinking amino acid)Protein SynthesisCovalent bond formation

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